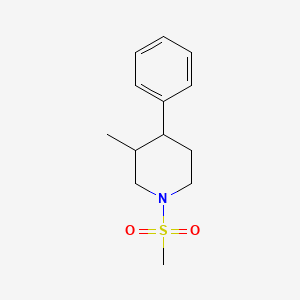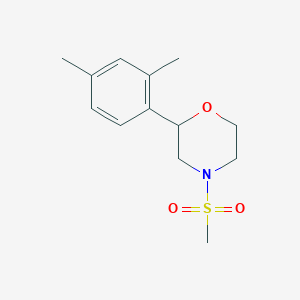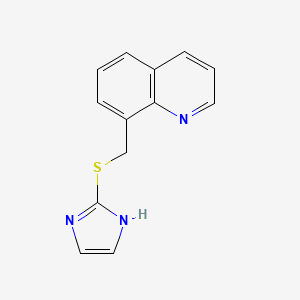
3-Methyl-1-methylsulfonyl-4-phenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-methylsulfonyl-4-phenylpiperidine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to exhibit neuroprotective effects by preventing the death of neurons in the brain. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been shown to exhibit anxiolytic and antidepressant effects, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanisms of pain, inflammation, and neurodegeneration. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 3-Methyl-1-methylsulfonyl-4-phenylpiperidine in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for the study of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine. One area of research could focus on the development of new drugs based on the chemical structure of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that exhibit improved pharmacological properties and reduced toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine and its potential interactions with other drugs. Finally, research could also focus on the development of new methods for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine that are more efficient and environmentally friendly.
合成方法
The synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves a multistep process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of 3-Methyl-1-methylsulfonyl-4-phenylpiperidine involves the condensation reaction between 1-methylpiperidine-4-carbaldehyde and methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and isolated using various chromatographic techniques.
科学研究应用
3-Methyl-1-methylsulfonyl-4-phenylpiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. Additionally, 3-Methyl-1-methylsulfonyl-4-phenylpiperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-methyl-1-methylsulfonyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-11-10-14(17(2,15)16)9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJIDIJGVRDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-methylsulfonyl-4-phenylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)